L-750,667 trihydrochloride L-750,667 trihydrochloride L-750,667 TriHydrochloride is a selective D4 dopamine receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 1021868-80-3
VCID: VC0532255
InChI: InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H
SMILES: C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl
Molecular Formula: C18H22Cl3IN4
Molecular Weight: 527.7 g/mol

L-750,667 trihydrochloride

CAS No.: 1021868-80-3

Cat. No.: VC0532255

Molecular Formula: C18H22Cl3IN4

Molecular Weight: 527.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

L-750,667 trihydrochloride - 1021868-80-3

Specification

CAS No. 1021868-80-3
Molecular Formula C18H22Cl3IN4
Molecular Weight 527.7 g/mol
IUPAC Name 3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine;trihydrochloride
Standard InChI InChI=1S/C18H19IN4.3ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;;;/h1-7,12H,8-11,13H2,(H,20,21);3*1H
Standard InChI Key YOURSPNOEWYAKO-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl
Canonical SMILES C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I.Cl.Cl.Cl
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Basic Molecular Properties

L-750,667 trihydrochloride belongs to the azaindole chemical class, characterized by a pyrrolo[2,3-b]pyridine core fused with a piperazine-iodophenyl substituent. Key physicochemical properties include:

PropertyValue
CAS Number1021868-80-3
Molecular FormulaC₁₈H₂₂Cl₃IN₄
Molecular Weight527.7 g/mol
Purity>98% (HPLC)
SolubilityWater-soluble (trihydrochloride salt form)

The trihydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies . X-ray crystallography reveals that the iodine atom at the 4-position of the phenyl group contributes to optimal receptor binding geometry .

Synthesis and Stability

Industrial-scale synthesis methods remain proprietary, but laboratory protocols involve:

  • Azaindole Core Formation: Cyclization of 2-aminopyridine derivatives with ketones under acidic conditions.

  • Piperazine Substitution: Coupling the azaindole intermediate with 4-(4-iodophenyl)piperazine using Buchwald-Hartwig amination.

  • Salt Formation: Treatment with hydrochloric acid to yield the trihydrochloride form .
    Stability studies indicate the compound remains intact for 24 months at -20°C in anhydrous conditions, though light exposure accelerates degradation .

Pharmacological Profile

Receptor Selectivity and Binding Kinetics

L-750,667 trihydrochloride exhibits exceptional selectivity across dopamine receptor subtypes:

Receptor SubtypeKi (nM)Selectivity Ratio (vs. D4)
D40.511
D2>1,000>1,960
D3>1,000>1,960
D1/D5>10,000>19,600

Radioligand displacement assays using [¹²⁵I]L-750,667 demonstrate a single high-affinity binding site (Kd = 0.16 nM) in human D4-expressing cells . The binding is stereoselective, with (+)-butaclamol showing 100-fold higher affinity than its (-)-enantiomer .

Functional Antagonism

In human embryonic kidney (HEK) cells expressing D4 receptors, L-750,667:

  • Reverses Dopamine-Mediated cAMP Inhibition: EC₅₀ = 80 nM

  • Blocks G Protein-Coupled Inward Rectifying Potassium (GIRK) Channels: IC₅₀ = 45 nM in oocyte models

  • Attenuates Na⁺-K⁺-ATPase Activity: Reduces insulin receptor-induced sodium reabsorption in renal proximal tubule cells

Research Applications in Disease Models

Schizophrenia

D4 receptors are enriched in prefrontal cortical regions implicated in working memory deficits. L-750,667 reverses phencyclidine-induced cognitive impairments in rodent models, suggesting D4 antagonism may improve executive function without extrapyramidal side effects .

Attention Deficit Hyperactivity Disorder (ADHD)

In spontaneously hypertensive rats (SHRs), a validated ADHD model, L-750,667 normalizes dopamine transporter (DAT) surface expression in striatal synaptosomes (p < 0.01 vs. untreated SHRs) .

Hypertension and Renal Dysregulation

Hypertensive rats exhibit disrupted D4-insulin receptor crosstalk in renal proximal tubules:

ParameterWKY RatsSHRs
D4-Mediated IR DownregulationPresent (↓50% IR expression)Absent
Na⁺-K⁺-ATPase Inhibition68 ± 7% reductionNo significant change

Calcium signaling mediates this effect, as chelating extracellular Ca²⁺ or blocking IP3 receptors abolishes D4’s action on insulin receptors .

Neurodegenerative Diseases

In vitro models demonstrate L-750,667’s neuroprotective effects:

  • Mitochondrial Protection: Increases ATP production by 40% in rotenone-treated neurons

  • Anti-Inflammatory Action: Reduces IL-6 and TNF-α secretion by 60% in microglial cultures

  • Amyloid-β Clearance: Enhances phagocytosis by 2.3-fold in Aβ-exposed astrocytes

Comparative Analysis with Related Compounds

L-745,870 Trihydrochloride

This structurally similar D4 antagonist differs in substituents and selectivity profile:

ParameterL-750,667L-745,870
4-SubstituentIodophenylChlorophenyl
D4 Ki0.51 nM0.43 nM
D2/D3 Selectivity>2,000-fold>2,300-fold
5-HT2A AffinityNegligible1,100 nM

While both compounds are research tools, L-750,667’s iodine moiety facilitates radioligand development for PET imaging .

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